molecular formula C17H21NO2 B019935 4-Hydroxyatomoxetine CAS No. 435293-66-6

4-Hydroxyatomoxetine

Número de catálogo B019935
Número CAS: 435293-66-6
Peso molecular: 271.35 g/mol
Clave InChI: PPXQPRLGNSJNJM-QGZVFWFLSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Hydroxyatomoxetine is an active metabolite of Atomoxetine . Atomoxetine is a selective norepinephrine reuptake inhibitor (SNRI) used in the management of Attention Deficit Hyperactivity Disorder (ADHD) . 4-Hydroxyatomoxetine is metabolized by the enzyme cytochrome P450 2D6 (CYP2D6) .


Synthesis Analysis

Atomoxetine is primarily metabolized by CYP2D6 to its equipotent metabolite, 4-Hydroxyatomoxetine . These differences in metabolism can result in 8–10-fold differences in atomoxetine exposure between CYP2D6 poor metabolizers and extensive metabolizers .


Molecular Structure Analysis

The IUPAC Name for 4-Hydroxyatomoxetine is 3-methyl-4- [ (1R)-3- (methylamino)-1-phenylpropoxy]phenol .


Chemical Reactions Analysis

Atomoxetine is primarily metabolized by CYP2D6 to its equipotent metabolite, 4-Hydroxyatomoxetine . Exposure to 4-Hydroxyatomoxetine appears to range from 0.1% of the parent drug in CYP2D6 PMs to 1% of the parent drug in EMs .


Physical And Chemical Properties Analysis

The molecular weight of 4-Hydroxyatomoxetine is 271.35 g/mol .

Aplicaciones Científicas De Investigación

  • Kappa-Opioid Receptor Agonist : Creighton et al. (2004) identified that 4-hydroxyatomoxetine is a partial agonist of the kappa-opioid receptor, also interacting with mu, delta, and kappa-opioid receptors. This discovery provides insights into its potential therapeutic applications (Creighton et al., 2004).

  • Predictor of Plasma Concentrations in ADHD : Papaseit et al. (2013) noted that oral fluid concentrations of atomoxetine and 4-hydroxyatomoxetine might predict plasma concentrations in pediatric patients with ADHD. This finding is significant for dosing and therapeutic monitoring (Papaseit et al., 2013).

  • Influence of CYP2C19 Genetic Polymorphisms : Choi et al. (2014) found that CYP2C19 genetic polymorphisms significantly influence the pharmacokinetics of atomoxetine and its metabolites, including 4-hydroxyatomoxetine. This highlights the importance of personalized medicine in treatment with atomoxetine (Choi et al., 2014).

  • Application in Pharmacokinetic Studies : Choi et al. (2012) also developed a method using LC-MS/MS for improved sensitivity in quantifying the main metabolites of atomoxetine in human plasma, aiding pharmacokinetic studies (Choi et al., 2012).

  • Detection in Sweat Patches : Marchei et al. (2013) demonstrated that atomoxetine, and presumably its metabolites like 4-hydroxyatomoxetine, can be detected in sweat patches from pediatric ADHD patients. This method provides information on cumulative drug use (Marchei et al., 2013).

  • Plasma Concentration Prediction in Japanese Pediatric Patients : Notsu et al. (2019) showed that simple pharmacokinetic models can predict steady-state plasma concentrations of atomoxetine and its primary metabolites in Japanese pediatric patients, which is valuable for dose adjustments (Notsu et al., 2019).

  • Characterization in Atomoxetine Biotransformation : Dinh et al. (2016) explored the variability of atomoxetine metabolism in human liver samples, implicating the role of CYP2D6 activity in drug clearance. Understanding these factors is crucial for individualized therapy (Dinh et al., 2016).

Safety And Hazards

Atomoxetine, the parent drug of 4-Hydroxyatomoxetine, has been associated with an increased risk of suicidal ideation in short-term clinical trials in children and adolescents with ADHD .

Propiedades

IUPAC Name

3-methyl-4-[(1R)-3-(methylamino)-1-phenylpropoxy]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-13-12-15(19)8-9-16(13)20-17(10-11-18-2)14-6-4-3-5-7-14/h3-9,12,17-19H,10-11H2,1-2H3/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPXQPRLGNSJNJM-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)OC(CCNC)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)O)O[C@H](CCNC)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00195869
Record name 4-Hydroxyatomoxetine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00195869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxyatomoxetine

CAS RN

435293-66-6
Record name 4-Hydroxyatomoxetine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0435293666
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxyatomoxetine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00195869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-HYDROXYATOMOXETINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6T2XYC0A9R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxyatomoxetine
Reactant of Route 2
Reactant of Route 2
4-Hydroxyatomoxetine
Reactant of Route 3
Reactant of Route 3
4-Hydroxyatomoxetine
Reactant of Route 4
Reactant of Route 4
4-Hydroxyatomoxetine
Reactant of Route 5
4-Hydroxyatomoxetine
Reactant of Route 6
Reactant of Route 6
4-Hydroxyatomoxetine

Citations

For This Compound
212
Citations
T Lan, XX Hu, BQ Liang, WH Pan, Q Zhou… - European journal of …, 2017 - Springer
… Group B, C, D all increased the C max and AUC of atomoxetine, but decreased the C max and AUC of 4-hydroxyatomoxetine. Moreover, myricetin showed inhibitory effect on human …
Number of citations: 6 link.springer.com
JM Sauer, BJ Ring, JW Witcher - Clinical pharmacokinetics, 2005 - Springer
… by the relative formation of 4-hydroxyatomoxetine. The fraction of the dose excreted in the urine and faeces as 4-hydroxyatomoxetine and 4-hydroxyatomoxetine-O-glucuronide is …
Number of citations: 262 link.springer.com
EH Jung, YJ Lee, DH Kim, P Kang, CW Lim… - Archives of Pharmacal …, 2020 - Springer
… and its two metabolites, 4-hydroxyatomoxetine and N-desmethylatomoxetine, in … AUC ratios of 4-hydroxyatomoxetine and N-… AUC ratio of 4-hydroxyatomoxetine to atomoxetine in each …
Number of citations: 12 link.springer.com
Y Notsu, M Shimizu, T Sasaki, A Nakano, M Ota… - Drug Metabolism and …, 2020 - Elsevier
… in higher concentrations of total 4-hydroxyatomoxetine than of … of atomoxetine into 4-hydroxyatomoxetine. On the other hand, … of atomoxetine and total 4-hydroxyatomoxetine in all the …
Number of citations: 11 www.sciencedirect.com
BJ Ring, JS Gillespie, JA Eckstein… - Drug Metabolism and …, 2002 - ASPET
… Of nine expressed P450s examined, 4-hydroxyatomoxetine was formed at a rate 475-… 4-hydroxyatomoxetine. Multiple P450s were found to be capable of forming 4-hydroxyatomoxetine …
Number of citations: 168 dmd.aspetjournals.org
I Todor, A Popa, M Neag, D Muntean, C Bocsan… - Pharmacology, 2017 - karger.com
… Conclusion: FVX had a modest effect on the pharmacokinetics of ATX and 4-hydroxyatomoxetine-O-glucuronide. The presence or absence of any clinical consequences associated with …
Number of citations: 12 karger.com
I Todor, A Popa, M Neag, D Muntean, C Bocsan… - Clujul …, 2015 - ncbi.nlm.nih.gov
… to evaluate the impact of paroxetine intake on 4-hydroxyatomoxetine due to the fact that the main … The present study was able to quantify the glucuronide form of 4-hydroxyatomoxetine, …
Number of citations: 7 www.ncbi.nlm.nih.gov
JY Byeon, YH Kim, HS Na, JH Jang, SH Kim… - Archives of pharmacal …, 2015 - Springer
… To investigate the effect of the variant CYP2D6*10 allele on the pharmacokinetics of atomoxetine and its metabolites, 4-hydroxyatomoxetine (4-HAT) and N-desmethylatomoxetine (NAT)…
Number of citations: 45 link.springer.com
CI Choi, JW Bae, HI Lee, CG Jang, UD Sohn… - … of Chromatography B, 2012 - Elsevier
… Among these pathways, aromatic ring-hydroxylation, which yields 4-hydroxyatomoxetine (4-HAT) and is primarily mediated by the CYP2D6 enzyme, is the major metabolic pathway [4], […
Number of citations: 12 www.sciencedirect.com
CI Choi, JW Bae, YJ Lee, HI Lee… - Journal of clinical …, 2014 - journals.lww.com
… The maximum plasma concentration and AUC 0−∞ of 4-hydroxyatomoxetine … 4-hydroxyatomoxetine (4-HAT), in which 4-HAT is subsequently conjugated to form 4-hydroxyatomoxetine-…
Number of citations: 37 journals.lww.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.